

# Synthesis of Substituted Indenes from 6-Bromo-1H-indene: Application Notes and Protocols

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## Compound of Interest

Compound Name: 6-bromo-1H-indene

Cat. No.: B1280595

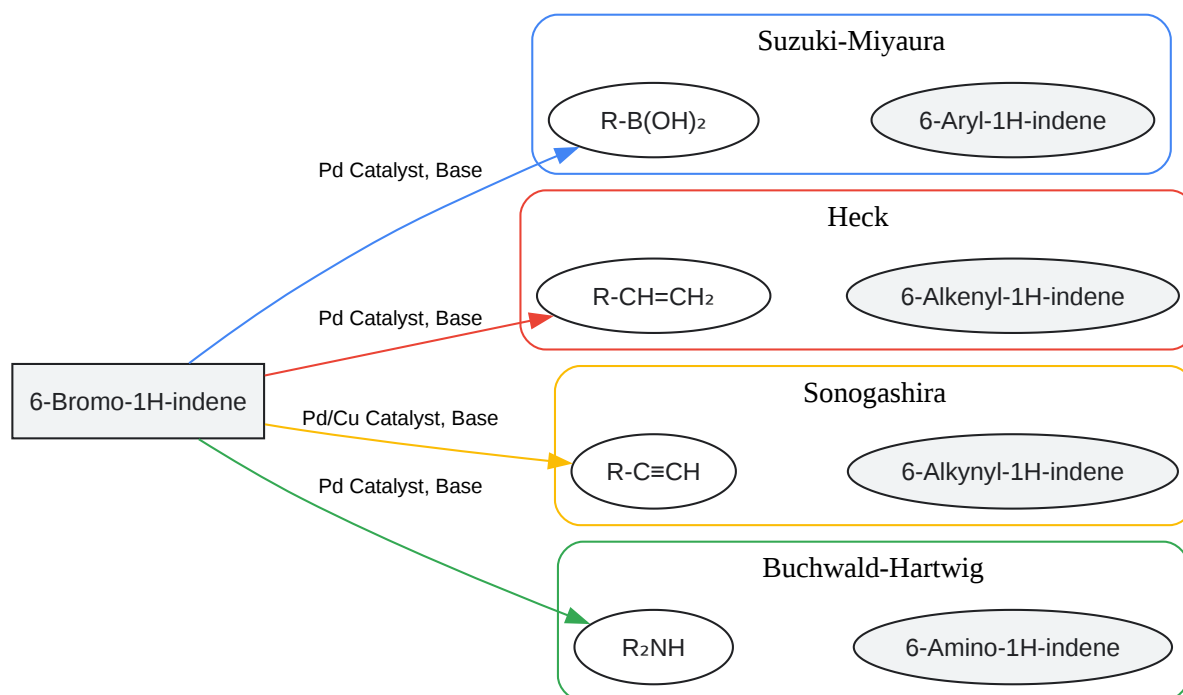
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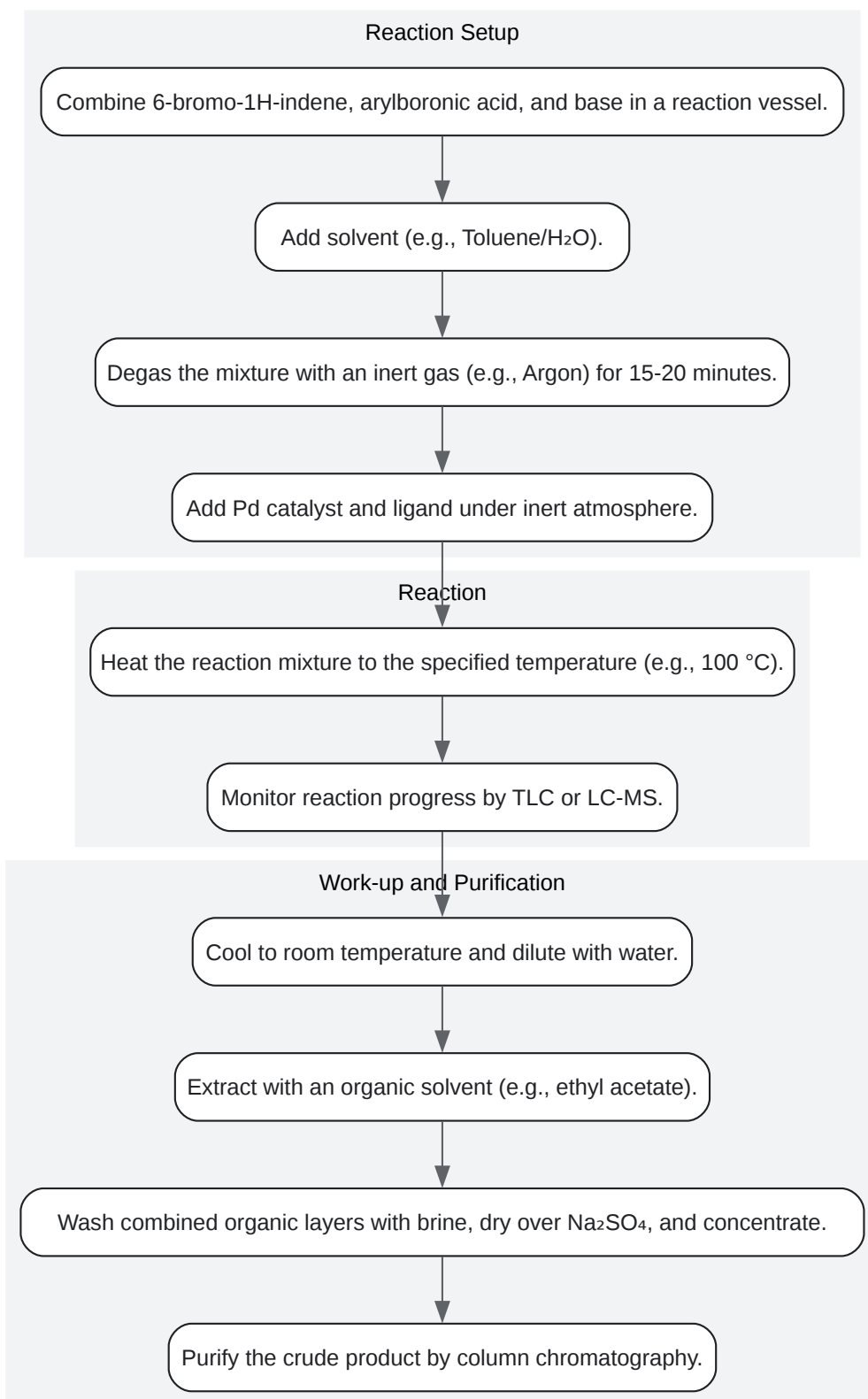
For Researchers, Scientists, and Drug Development Professionals

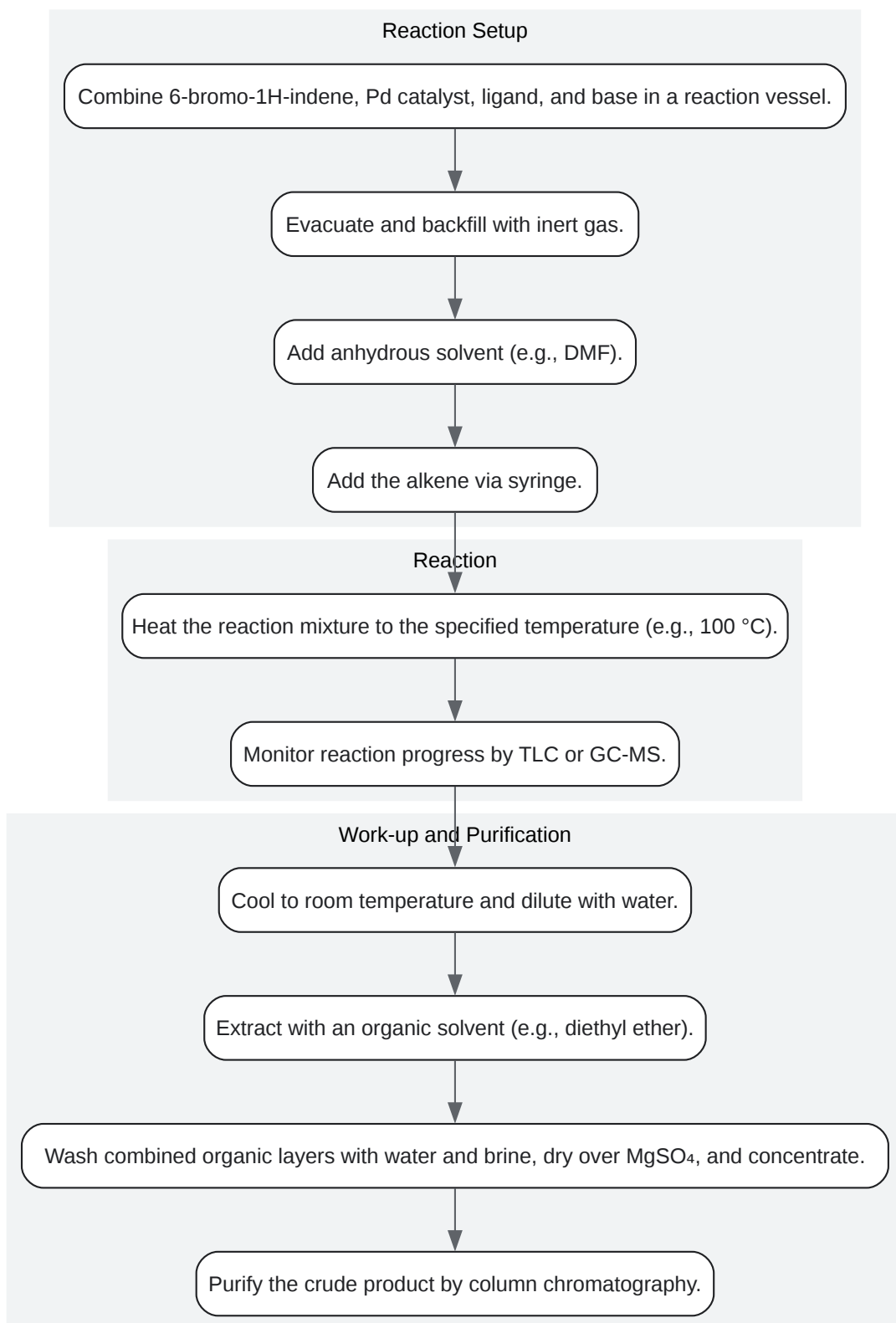
This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of substituted indenenes starting from the versatile building block, **6-bromo-1H-indene**. The indene scaffold is a privileged structure in medicinal chemistry, and the functionalization at the 6-position allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide focuses on four powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Heck reaction, Sonogashira coupling, and Buchwald-Hartwig amination, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.

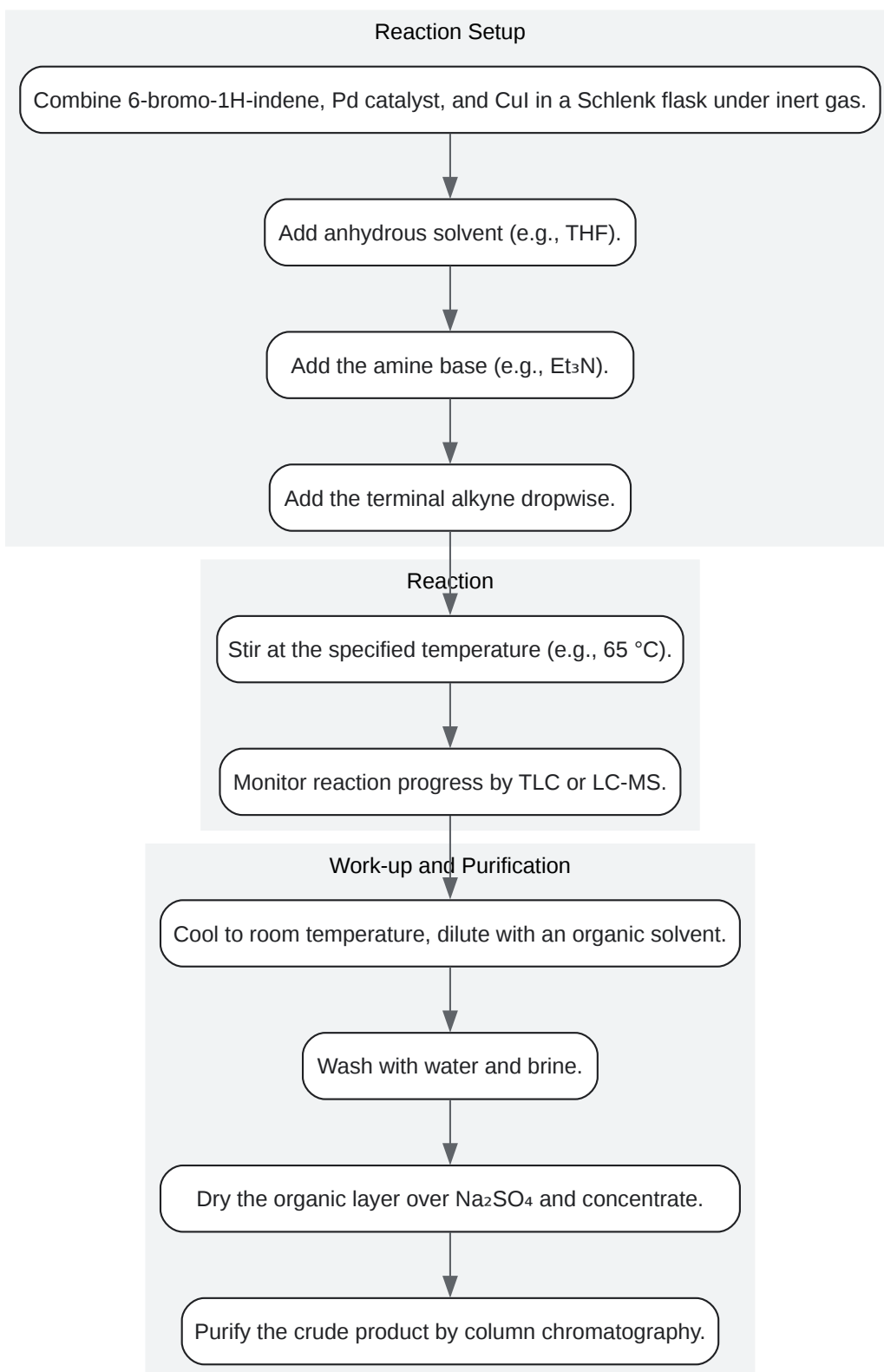
## Introduction to Palladium-Catalyzed Cross-Coupling Reactions

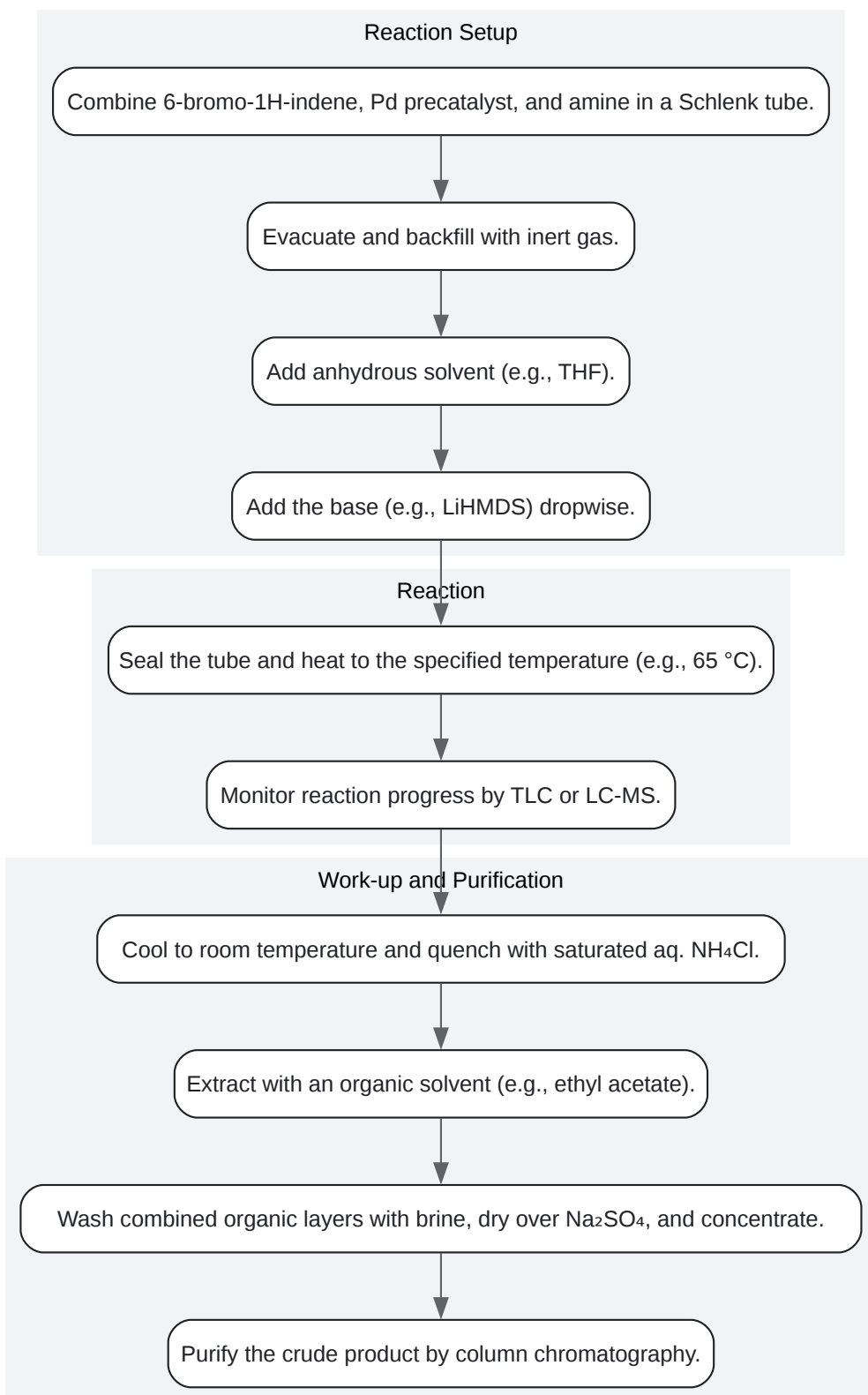
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the construction of complex molecular architectures from readily available starting materials. For the functionalization of **6-bromo-1H-indene**, these reactions offer a modular approach to introduce a wide array of substituents, including aryl, alkenyl, alkynyl, and amino groups. The general schematic for these transformations is presented below.











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